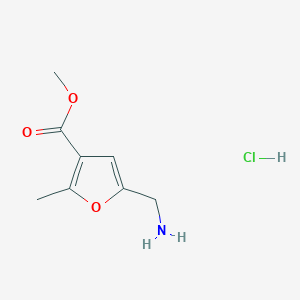![molecular formula C14H20N2O B1461654 1-[(2,3-二氢-1-苯并呋喃-5-基)甲基]哌啶-4-胺 CAS No. 1157337-91-1](/img/structure/B1461654.png)
1-[(2,3-二氢-1-苯并呋喃-5-基)甲基]哌啶-4-胺
描述
1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-amine is a compound that features a benzofuran ring fused with a piperidine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
科学研究应用
1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential anti-tumor and antibacterial properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways, particularly those involved in cell growth and proliferation .
Pharmacokinetics
The compound’s molecular weight (31082 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
Like all chemical compounds, its stability and efficacy can be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. This compound can modulate gene expression by interacting with transcription factors, thereby affecting cellular metabolism and function . Additionally, it has been noted to impact cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the context. Furthermore, the compound can influence gene expression by binding to DNA or RNA, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmission and anti-inflammatory properties. At higher doses, it can induce toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted from the body .
Transport and Distribution
The transport and distribution of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s activity and function are influenced by its localization, with certain post-translational modifications directing it to specific organelles . These targeting signals ensure that the compound reaches its intended site of action within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods are often employed due to their efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high purity and yield. The use of column chromatography in silica gel with dichloromethane:methanol (8:1) as eluent is a common purification method .
化学反应分析
Types of Reactions
1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
相似化合物的比较
Similar Compounds
- N-[(5-fluoranyl-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methyl…
- Benzofuran derivatives : Known for their antimicrobial and anticancer activities .
Uniqueness
1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-amine stands out due to its unique combination of a benzofuran ring and a piperidine moiety, which may confer distinct biological activities and therapeutic potential compared to other benzofuran derivatives .
属性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-3-6-16(7-4-13)10-11-1-2-14-12(9-11)5-8-17-14/h1-2,9,13H,3-8,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXBALTUSCDXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


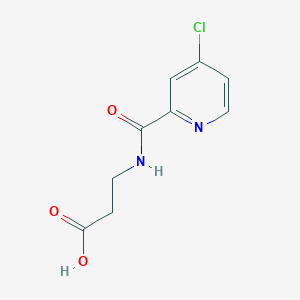
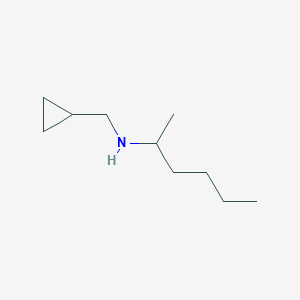
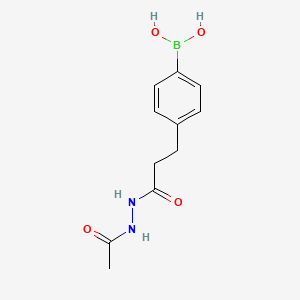

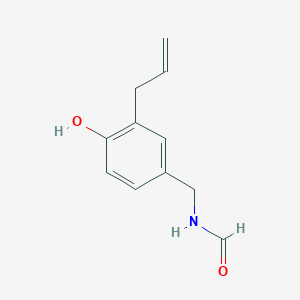
![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)
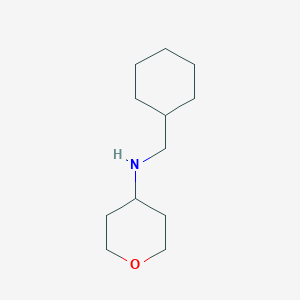
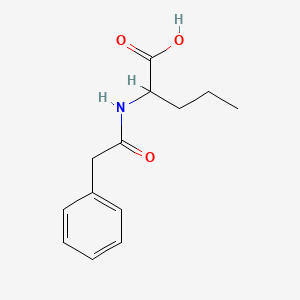
![N-[(3-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1461588.png)
![N-[(2,4,6-trimethylphenyl)methyl]oxan-4-amine](/img/structure/B1461590.png)
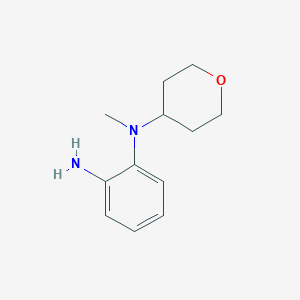
![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)
![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)
